molecular formula C11H12ClFO2 B1346478 tert-Butyl 4-chloro-2-fluorobenzoate CAS No. 941294-14-0

tert-Butyl 4-chloro-2-fluorobenzoate

Cat. No. B1346478
M. Wt: 230.66 g/mol
InChI Key: WVGOSBIYTOJPTI-UHFFFAOYSA-N
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Description

“tert-Butyl 4-chloro-2-fluorobenzoate” is a chemical compound with the molecular formula C11H12ClFO2 . It has a molecular weight of 230.66 .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-chloro-2-fluorobenzoate” consists of 11 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C11H12ClFO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 .


Physical And Chemical Properties Analysis

“tert-Butyl 4-chloro-2-fluorobenzoate” has a density of 1.2±0.1 g/cm3, a boiling point of 266.3±20.0 °C at 760 mmHg, and a flash point of 95.7±10.9 °C . It has a molar refractivity of 56.8±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 193.1±3.0 cm3 .

Scientific Research Applications

Regioselective Ortho-Lithiation

  • Application : Regioselective ortho-lithiation of fluoroarenes, like tert-Butyl 4-chloro-2-fluorobenzoate, is used for deprotonation, leading to the formation of various benzoic acids. This process is significant in organic synthesis and chemical research (Mongin & Schlosser, 1996).

Synthesis and Characterization of Piperazine Derivatives

  • Application : The compound has been used in the synthesis of new piperazine derivatives, which are characterized for their physical and chemical properties. These derivatives are then explored for various biological activities (Sanjeevarayappa et al., 2015).

Development of Poly(Arylene Ether Ketone)s

  • Application : Tert-Butyl 4-chloro-2-fluorobenzoate is used in synthesizing high molecular weight poly(arylene ether ketone)s. These polymers have potential applications due to their physical, thermal, mechanical, and adhesion properties, which are crucial in materials science (Yıldız et al., 2001).

Radiolabeling for Medical Imaging

  • Application : In radiopharmaceutical chemistry, derivatives of tert-Butyl 4-chloro-2-fluorobenzoate are used for synthesizing radiolabeled compounds, useful in medical imaging techniques like Positron Emission Tomography (PET) (Al-Darwich et al., 1996).

Synthesis of Lanthanoid Complexes

  • Application : The compound is involved in the synthesis of lanthanoid complexes, contributing to research in inorganic chemistry and material science. These complexes are studied for their complexation properties and potential applications (Atanassova et al., 2014).

Alternative Catalytic Reactions

  • Application : Tert-Butyl perbenzoate, a related compound, is used as a substitute in catalytic reactions, specifically the Fujiwara-Moritani reaction, highlighting its role in facilitating milder reaction conditions in organic synthesis (Liu & Hii, 2011).

Fluorescent Dye Development

  • Application : Derivatives of tert-Butyl 4-chloro-2-fluorobenzoate have been used in the development of novel fluorescent dyes. These dyes exhibit unique properties like fluorescence quenching and are studied for various applications (Gawinecki et al., 1993).

Development of Boron Compounds

  • Application : The compound is utilized in the synthesis of boron derivatives from Schiff bases. These derivatives are explored for their fluorescent properties, cytotoxicity, and potential in bioimaging (Ibarra-Rodrı Guez et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations such as avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

tert-butyl 4-chloro-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGOSBIYTOJPTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650490
Record name tert-Butyl 4-chloro-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-chloro-2-fluorobenzoate

CAS RN

941294-14-0
Record name tert-Butyl 4-chloro-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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